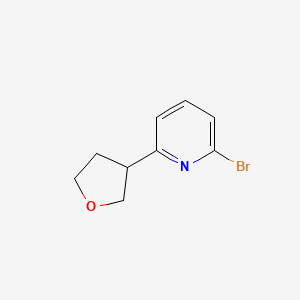

2-Bromo-6-(oxolan-3-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-6-(oxolan-3-yl)pyridine” is a chemical compound with the CAS Number: 1159822-10-2 . It has a molecular weight of 228.09 . The IUPAC name for this compound is 2-bromo-6-tetrahydro-3-furanylpyridine .

Molecular Structure Analysis

The InChI code for 2-Bromo-6-(oxolan-3-yl)pyridine is 1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Coordination Chemistry : Derivatives of pyridine, such as 2-Bromo-6-(oxolan-3-yl)pyridine, have been used as ligands in coordination chemistry. These compounds show interesting properties like luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Extraction and Separation Techniques : Pyridine derivatives are also applied in the selective extraction of specific ions, such as Am(III) over Eu(III), from acidic solutions, indicating their potential use in separation technologies (Kolarik, Müllich, & Gassner, 1999).

Material Science and Molecular Architecture : Novel pyridine-based hydrazones, synthesized through methods like ultrasonication, have been studied for their molecular geometry, non-linear optical properties, and hydrogen bonding, demonstrating their use in materials science and molecular architecture (Khalid et al., 2021).

Catalysis : Pyridine compounds are used to generate Bronsted and Lewis acid sites on various surfaces like silica, indicating their role in catalysis and surface chemistry (Connell & Dumesic, 1987).

Organometallic Chemistry : Nickel(II) complexes with pyrazolylpyridines, including bromo-substituted pyridines, have been synthesized and studied for their potential in ethylene oligomerization reactions, showing the importance of these compounds in organometallic chemistry (Nyamato et al., 2016).

Photoreactions and Proton Transfer : Pyridine derivatives like 2-(1H-pyrazol-5-yl)pyridines exhibit unique photoreactions and proton transfer capabilities, which are of interest in photochemistry and molecular dynamics (Vetokhina et al., 2012).

Mecanismo De Acción

Target of Action

It is a pyridine derivative, which are known to interact with various biological targets due to their versatile nature .

Mode of Action

Pyridine derivatives, in general, are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biochemical processes due to their versatile nature .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(oxolan-3-yl)pyridine .

Propiedades

IUPAC Name |

2-bromo-6-(oxolan-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZVBHZEUCVHTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(oxolan-3-yl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2882664.png)

![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2882669.png)

![3,4,5-trimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2882674.png)

![4-[(5-Bromopyridin-2-yl)oxy]phenol](/img/structure/B2882679.png)

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2882684.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)